molecular formula C14H16N2O2S B2610796 N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide CAS No. 860649-65-6

N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide

Cat. No.: B2610796
CAS No.: 860649-65-6
M. Wt: 276.35
InChI Key: JKMJAMSOMNXGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide” is a chemical compound with the molecular formula C14H16N2O2S . It has a molecular weight of 276.35404 .

Scientific Research Applications

Synthesis and Anti-tumor Activities

Research on novel isoxazole compounds, including derivatives similar to the specified chemical, has shown promising anti-tumor activities. The synthesis of these compounds involves nucleophilic substitution reactions, leading to structures characterized by NMR and MS techniques. Some synthesized compounds exhibited enhanced anti-tumor activities, underscoring the potential of these derivatives in cancer research (Qi Hao-fei, 2011).

Structure–Metabolism Relationships for Drug Optimization

The structural modification of isoxazolyl derivatives has been explored to optimize their metabolic stability while maintaining or enhancing their biological activity. This includes the identification and modification of metabolic sites to produce analogues with favorable pharmacokinetic properties. Such studies are crucial for developing compounds with potential therapeutic applications, demonstrating the importance of structure–metabolism relationships in drug design (W. Humphreys et al., 2003).

Antimicrobial Applications

Isoxazole-based heterocycles, derived from compounds structurally related to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of isoxazole derivatives as novel antimicrobial agents, contributing to the development of new treatments for bacterial and fungal infections (E. Darwish et al., 2014).

Molecular Docking and Biological Screening

The utility of molecular docking in the development of isoxazolyl derivatives for biological applications has been demonstrated. By examining the interaction between these compounds and biological targets, researchers can identify promising candidates for further study. This approach facilitates the optimization of compounds for desired biological activities, including antimicrobial and anti-tumor effects (S. Z. Siddiqui et al., 2013).

Properties

IUPAC Name

N-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-9-14(10(2)18-16-9)8-19-13-6-4-12(5-7-13)15-11(3)17/h4-7H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMJAMSOMNXGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665897
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.